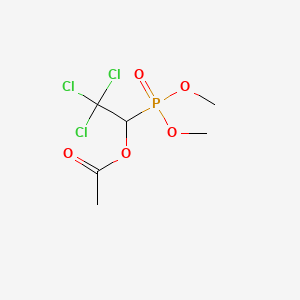

Chloracetophos

Description

Propriétés

Numéro CAS |

5952-41-0 |

|---|---|

Formule moléculaire |

C6H10Cl3O5P |

Poids moléculaire |

299.5 g/mol |

Nom IUPAC |

(2,2,2-trichloro-1-dimethoxyphosphorylethyl) acetate |

InChI |

InChI=1S/C6H10Cl3O5P/c1-4(10)14-5(6(7,8)9)15(11,12-2)13-3/h5H,1-3H3 |

Clé InChI |

ZZPVQMWDAFFLSI-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Chloracetophos; AI3-20766; AI3 20766; AI320766 |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Chlorinated Organophosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of novel chlorinated organophosphate (OP) compounds. These compounds are of significant interest due to their diverse applications, ranging from flame retardants and plasticizers to pesticides and precursors for pharmaceutical agents.[1][2][3] This document details established and modern synthetic methodologies, comprehensive characterization techniques, and the quantitative data associated with these processes.

Synthesis of Chlorinated Organophosphate Esters

The synthesis of chlorinated organophosphates typically involves the formation of phosphoester bonds through various chemical reactions. The choice of method often depends on the desired structure, scale, and availability of starting materials.

Method 1: Alcoholysis of Phosphorus Oxychloride (POCl₃)

This is one of the most common and industrially scalable methods for producing organophosphate esters.[4] The reaction involves the nucleophilic attack of a chlorinated alcohol on phosphorus oxychloride, displacing chloride ions. The reaction proceeds stepwise, allowing for the potential synthesis of mono-, di-, and tri-substituted phosphate esters.

Experimental Protocol:

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system is maintained under an inert, anhydrous atmosphere.

-

Reagents: Phosphorus oxychloride (POCl₃) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).

-

Addition: The chlorinated alcohol (e.g., 2-chloroethanol) is added dropwise to the stirred POCl₃ solution at a controlled temperature, typically 0-5°C, to manage the exothermic reaction. A base, such as triethylamine or pyridine, is often included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. Reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.

Method 2: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming a carbon-phosphorus bond, essential for creating chlorinated organophosphonates (a closely related class).[2][4] This reaction typically involves the reaction of a trialkyl phosphite with a chlorinated alkyl halide.

Experimental Protocol:

-

Reagents: A trialkyl phosphite (e.g., triethyl phosphite) and a chlorinated alkyl halide (e.g., carbon tetrachloride) are used.[5]

-

Reaction Setup: The trialkyl phosphite is placed in a flask equipped with a condenser and stirrer.

-

Execution: The chlorinated alkyl halide is added, and the mixture is heated. The reaction is often initiated by the formation of a quasi-phosphonium salt intermediate, which then rearranges to the final phosphonate product. The reaction can be exothermic and may require careful temperature control.

-

Purification: The resulting chlorinated organophosphonate is typically purified by fractional distillation under reduced pressure. Yields for this type of reaction can be in the range of 70-80%.[5]

Method 3: Electrochemical Synthesis

Recent advancements have focused on greener and more efficient synthetic routes, such as electrosynthesis.[6][7] This method uses electrical current to drive the formation of P-C or P-heteroatom bonds, often under mild conditions and without the need for harsh reagents.[8]

Experimental Protocol:

-

Cell Setup: An undivided electrochemical cell is equipped with a specific anode (e.g., graphite, glassy carbon) and cathode (e.g., platinum, nickel).[7][8]

-

Electrolyte Solution: The starting materials, such as a diarylphosphine oxide and a chlorinated substrate, are dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium bromide).

-

Electrolysis: A constant current is applied to the cell. The reaction proceeds via electrochemically generated intermediates at the electrode surfaces.

-

Work-up and Purification: Upon completion, the solvent is evaporated, and the residue is purified using standard techniques like column chromatography to isolate the desired chlorinated organophosphate product.

Characterization of Novel Compounds

Thorough characterization is critical to confirm the structure, purity, and identity of the newly synthesized compounds. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for elucidating molecular structure.[9] For organophosphorus compounds, ³¹P NMR is particularly informative.

Experimental Protocol (³¹P NMR):

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquisition: The ³¹P NMR spectrum is acquired on a spectrometer, often using 85% phosphoric acid as an external reference (δ = 0 ppm).[10]

-

Analysis: The chemical shift (δ) of the phosphorus signal provides information about its chemical environment. For example, simple phosphate esters often appear in the 0-5 ppm range.[10] Coupling between phosphorus and adjacent protons (¹H) or carbons (¹³C) can provide further structural details. ¹H and ¹³C NMR are also performed to fully characterize the organic portion of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) are standard methods.[4][11]

Experimental Protocol (GC-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., ethyl acetate, hexane). An internal standard may be added for quantitative analysis.[3]

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

Ionization and Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron impact, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.

-

Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern serves as a fingerprint and helps to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl), or a solid sample is mixed with KBr and pressed into a pellet.

-

Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded.

-

Analysis: The presence of characteristic absorption bands is used to identify functional groups. For organophosphates, a strong absorption band corresponding to the P=O (phosphoryl) stretch is typically observed around 1250-1300 cm⁻¹.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of chlorinated organophosphates.

Table 1: Comparison of Synthetic Methods

| Method | Key Reagents | Typical Conditions | Typical Yield | Advantages | Disadvantages |

| Alcoholysis of POCl₃ | POCl₃, Chlorinated Alcohol, Base | 0°C to Room Temp | 60-90% | Scalable, versatile | Produces corrosive HCl byproduct |

| Michaelis-Arbuzov | Trialkyl Phosphite, CCl₄ | Heat (100-150°C) | 70-80%[5] | Forms stable P-C bonds | High temperatures, limited to phosphonates |

| Electrochemical | Phosphine Oxide, Substrate | Room Temp, Constant Current | 70-91%[8] | Mild conditions, "green" chemistry[6][7] | Requires specialized equipment |

Table 2: Representative Spectroscopic Data for Characterization

| Technique | Compound Example | Parameter | Observed Value/Range | Reference |

| ³¹P NMR | Tris(2-chloroethyl) phosphate (TCEP) | Chemical Shift (δ) | ~2.5 - 4.0 ppm | [10] |

| GC-MS | Tris(1-chloro-2-propyl) phosphate (TCPP) | Quantifying Ion (m/z) | 277 | [3] |

| GC-MS | Tris(1,3-dichloro-2-propyl) phosphate (TDCP) | Quantifying Ion (m/z) | 349 | [3] |

| FT-IR | General Organophosphate | P=O Stretch (cm⁻¹) | 1250 - 1300 cm⁻¹ | General |

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

References

- 1. Organophosphate - Wikipedia [en.wikipedia.org]

- 2. frontiersin.org [frontiersin.org]

- 3. agilent.com [agilent.com]

- 4. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. BJOC - Recent advances in the electrochemical synthesis of organophosphorus compounds [beilstein-journals.org]

- 7. d-nb.info [d-nb.info]

- 8. Recent advances in the electrochemical synthesis of organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scielo.br [scielo.br]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Determination of human metabolites of chlorinated phosphorous flame retardants in wastewater by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide-derivatization and gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Structural Activity Relationship of Chlorinated Organophosphate Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, particularly their chlorinated analogs, represent a significant class of molecules with potent biological activity. While widely utilized as pesticides, their inherent neurotoxicity presents a persistent challenge to human and environmental health. This technical guide provides an in-depth exploration of the structural activity relationships (SAR) of chlorinated organophosphate analogs, focusing on their primary mechanism of action—acetylcholinesterase (AChE) inhibition—and the associated downstream signaling pathways, including oxidative stress and neuroinflammation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neurotoxicology, pesticide development, and the design of novel therapeutic interventions for OP poisoning. We present a compilation of quantitative toxicological data, detailed experimental protocols for the synthesis and evaluation of these compounds, and visual representations of the key signaling pathways to facilitate a deeper understanding of their complex interactions within biological systems.

Introduction

Organophosphate pesticides are a diverse group of organic esters of phosphoric acid, widely employed in agriculture and public health to control a broad spectrum of pests.[1] The introduction of chlorine atoms into the organophosphate structure can significantly modulate their physicochemical properties, including lipophilicity, stability, and ultimately, their biological activity. This guide focuses specifically on these chlorinated analogs, examining how variations in their chemical architecture influence their toxicological profile.

The primary mechanism of acute toxicity for organophosphates is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2] Inhibition of AChE leads to an accumulation of ACh in synaptic clefts and neuromuscular junctions, resulting in a state of cholinergic crisis characterized by a wide range of symptoms affecting the central and peripheral nervous systems.[3] Beyond this primary mechanism, emerging research has highlighted the significant role of non-cholinergic pathways, such as oxidative stress and neuroinflammation, in the long-term neurotoxic effects of organophosphate exposure.[4][5]

Understanding the intricate relationship between the chemical structure of chlorinated organophosphates and their biological activity is paramount for predicting their toxicity, designing safer and more selective pesticides, and developing effective antidotes and therapeutic strategies. This guide aims to provide a foundational resource for these endeavors by consolidating key data and methodologies.

Quantitative Structure-Activity Relationship (SAR) Data

The toxicity of chlorinated organophosphate analogs is highly dependent on their chemical structure. The tables below summarize key quantitative data, including median lethal dose (LD50) and 50% inhibitory concentration (IC50) for acetylcholinesterase, for several representative compounds. These data provide a basis for understanding the structural features that govern their biological potency.

Table 1: Acute Oral Toxicity (LD50) of Selected Chlorinated Organophosphates in Rats

| Compound | Chemical Structure | Oral LD50 (mg/kg, rat) | Citation(s) |

| Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | 135 - 163 | [6] |

| Dichlorvos | 2,2-dichlorovinyl dimethyl phosphate | 56 - 80 | [1][2] |

| Trichlorfon | dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate | 450 - 500 | [7][8] |

| Chlorthiophos | O-(2,5-dichloro-4-(methylthio)phenyl) O,O-diethyl phosphorothioate | 7.8 - 13 | [9] |

| Phosmet | O,O-Dimethyl S-phthalimidomethyl phosphorodithioate | 147 - 316 | [10] |

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition (IC50) of Selected Chlorinated Organophosphates

| Compound | AChE Source | IC50 | Citation(s) |

| Chlorpyrifos-oxon | Rat Brain | ~3 nM | [10] |

| Chlorpyrifos-oxon | Neonatal Rat Heart | 17 nM | [11] |

| Chlorpyrifos-oxon | Adult Rat Heart | 200 nM | [11] |

| Dichlorvos | Not Specified | Not Specified | - |

| Trichlorfon | Not Specified | Not Specified | - |

Note: The active metabolite, chlorpyrifos-oxon, is a much more potent inhibitor of AChE than the parent compound, chlorpyrifos.

Key Signaling Pathways

The biological effects of chlorinated organophosphates are mediated through a cascade of signaling events, initiated by the inhibition of acetylcholinesterase and propagating through secondary pathways that contribute to cellular damage and inflammation. The following diagrams, generated using Graphviz, illustrate these key pathways.

Cholinergic Signaling Disruption

The primary toxicological event is the disruption of normal cholinergic neurotransmission.

Oxidative Stress Induction

Beyond the cholinergic crisis, organophosphate exposure is known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[4]

Neuroinflammation Cascade

Chronic exposure to organophosphates can trigger a persistent neuroinflammatory response, mediated by glial cells in the central nervous system.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key chlorinated organophosphates and for the in vitro assays used to assess their biological activity.

Synthesis of Chlorinated Organophosphate Analogs

Chlorpyrifos is synthesized via a multi-step process. A common method involves the reaction of 3,5,6-trichloro-2-pyridinol with diethylthiophosphoryl chloride.[6][12]

Materials:

-

3,5,6-trichloro-2-pyridinol

-

O,O-diethyl phosphorochloridothioate

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., dimethylformamide)

Procedure:

-

Dissolve 3,5,6-trichloro-2-pyridinol in the chosen solvent in a reaction vessel.

-

Add the base to the solution to form the corresponding pyridinolate salt.

-

Slowly add O,O-diethyl phosphorochloridothioate to the reaction mixture while maintaining the temperature.

-

The reaction is typically carried out under basic conditions.

-

After the reaction is complete, the crude product is purified, for example, by extraction and distillation, to yield chlorpyrifos.

Dichlorvos can be synthesized through the dehydrochlorination of trichlorfon or by the reaction of trimethyl phosphite with chloral.[13]

Method 1: From Trichlorfon

-

Trichlorfon is treated with an aqueous alkali solution at a controlled temperature (e.g., 40-50 °C).

-

The dehydrochlorination reaction yields dichlorvos.

-

The product is then extracted and purified.

Method 2: From Trimethyl Phosphite and Chloral

-

Trimethyl phosphite is reacted with chloral (trichloroacetaldehyde).

-

The reaction is typically carried out in a suitable solvent.

-

The resulting dichlorvos is isolated and purified.

Trichlorfon is synthesized by the reaction of dimethyl phosphite with chloral.[14][15]

Materials:

-

Dimethyl phosphite

-

Chloral (trichloroacetaldehyde)

Procedure:

-

Charge a reaction vessel with trichloroacetaldehyde.

-

Slowly add dimethyl phosphite to the reactor while controlling the temperature.

-

Maintain the reaction mixture at a specific temperature (e.g., 70-95 °C) with stirring until the reaction is complete.[1]

-

The resulting crude trichlorfon can be purified by washing with warm water, followed by cooling crystallization and drying.[1]

Biological Activity Assays

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine (ATC) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (chlorinated organophosphate) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and varying concentrations of the test compound to the respective wells. Include control wells with enzyme and solvent but no inhibitor.

-

Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

To initiate the reaction, add DTNB and then the substrate, acetylthiocholine, to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-20 minutes) using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound relative to the control.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Culture and Treatment:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons) under standard conditions.

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for other assays).

-

Once the cells reach the desired confluency, treat them with various concentrations of the chlorinated organophosphate for a specified duration.

Measurement of Reactive Oxygen Species (ROS):

-

After treatment, remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.

-

After incubation, wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Lipid Peroxidation Assay (TBARS Assay):

-

After treatment, lyse the cells and collect the cell lysate.

-

Mix the lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Heat the mixture at a high temperature (e.g., 95°C) for a specified time to allow the formation of a colored adduct between malondialdehyde (MDA), a product of lipid peroxidation, and TBA.

-

Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm).

-

Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

Cell Culture and Treatment:

-

Culture a microglial cell line (e.g., BV-2) or primary microglia.

-

Treat the cells with the chlorinated organophosphate of interest. Lipopolysaccharide (LPS) can be used as a positive control for inducing an inflammatory response.[16]

Measurement of Pro-inflammatory Cytokines:

-

After the treatment period, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine, following the manufacturer's instructions.

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Collect the cell culture supernatant after treatment.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubate the plate at room temperature in the dark for a short period.

-

Measure the absorbance at approximately 540 nm.

-

The concentration of nitrite, a stable product of NO, can be determined from a standard curve prepared with sodium nitrite.

Discussion of Structure-Activity Relationships

The quantitative data presented in Section 2, while not exhaustive, allows for the elucidation of several key structural features that influence the toxicity of chlorinated organophosphates:

-

The Leaving Group: The nature of the group that is displaced from the phosphorus atom upon its reaction with the serine hydroxyl group in the active site of AChE is a critical determinant of inhibitory potency. A good leaving group, often an electron-withdrawing group, enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl. The trichloropyridinyl group in chlorpyrifos is an effective leaving group.

-

The P=S versus P=O Bond: Many organophosphate pesticides, like chlorpyrifos, are phosphorothioates (containing a P=S bond). These are often less potent AChE inhibitors themselves but are metabolically activated in vivo to their oxon analogs (containing a P=O bond), such as chlorpyrifos-oxon. The oxon forms are significantly more potent inhibitors of AChE.[6]

-

Substituents on the Aromatic Ring: The number and position of chlorine atoms on the aromatic ring influence the lipophilicity and electronic properties of the molecule. Increased chlorination can enhance the molecule's ability to penetrate biological membranes, including the blood-brain barrier, and can also affect the leaving group's ability.

-

Alkyl Groups on the Phosphate: The nature of the alkyl groups attached to the phosphate ester (e.g., methyl or ethyl) can influence the steric fit of the molecule into the active site of AChE and can also affect the rate of "aging," a process where the phosphorylated enzyme becomes resistant to reactivation by oximes.

Conclusion

This technical guide has provided a comprehensive overview of the structural activity relationship of chlorinated organophosphate analogs. By presenting quantitative toxicity data, detailed experimental protocols, and visual representations of the key signaling pathways, we have aimed to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to advance our understanding of these potent neurotoxicants.

The intricate interplay between chemical structure and biological activity underscores the importance of a multi-faceted approach to studying these compounds. Future research should focus on expanding the library of chlorinated analogs with comprehensive toxicological data to refine QSAR models. Furthermore, a deeper investigation into the non-cholinergic pathways of toxicity will be crucial for the development of more effective and holistic therapeutic strategies to counteract both the acute and chronic effects of organophosphate poisoning. The methodologies and information presented herein serve as a critical starting point for these future endeavors.

References

- 1. CN102464674B - Preparation method of trichlorfon - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 4. Oxidative stress in organophosphate poisoning: role of standard antidotal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [diposit.ub.edu]

- 6. benchchem.com [benchchem.com]

- 7. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. journals.flvc.org [journals.flvc.org]

- 11. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN102464674A - Preparation method of trichlorfon raw pesticide - Google Patents [patents.google.com]

- 15. Trichlorfon (Ref: OMS 800) [sitem.herts.ac.uk]

- 16. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of chlorinated organophosphate-protein interactions

An in-depth technical guide to the in silico modeling of interactions between chlorinated organophosphates and proteins, designed for researchers, scientists, and professionals in drug development.

Introduction

Chlorinated organophosphates (OPs) are a class of organic compounds containing a phosphate ester with chlorinated substituents. Widely used as pesticides and flame retardants, their prevalence has raised significant toxicological concerns. The primary mechanism of acute toxicity for many OPs is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic crisis characterized by symptoms like muscle weakness, paralysis, and respiratory failure.[1] Beyond AChE, OPs are known to interact with other proteins, leading to a range of other toxic effects, including reproductive and developmental issues.

In silico modeling, which encompasses techniques like molecular docking and molecular dynamics (MD) simulations, has become an indispensable tool for investigating these interactions at a molecular level. These computational methods allow researchers to predict how OPs bind to target proteins, elucidate the mechanisms of inhibition, and understand the structural basis of their toxicity. This guide provides a technical overview of the core in silico methodologies, presents quantitative data on these interactions, and visualizes the key biological pathways involved.

Core In Silico Methodologies and Protocols

The in silico investigation of OP-protein interactions typically follows a structured workflow, beginning with structural preparation and moving through molecular docking to lengthy molecular dynamics simulations for assessing complex stability and dynamics.

Experimental Workflow

The logical flow of a typical in silico study is outlined below. This process ensures that both the protein and the ligand (the OP molecule) are computationally prepared for accurate simulation of their interaction.

Protein and Ligand Preparation

Protein Preparation:

-

Structure Retrieval: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). For human AChE, structures such as PDB ID: 4EY7 are commonly used.

-

Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the protein's structural integrity or active site function.

-

Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This step is crucial for correct ionization and hydrogen bonding.

-

Assigning Charges: Assign partial charges to each atom (e.g., Kollman charges) to accurately model electrostatic interactions.

Ligand (Organophosphate) Preparation:

-

Structure Generation: Create a 3D structure of the chlorinated organophosphate molecule using software like Marvin Sketch or by retrieving it from a database like PubChem.

-

Energy Minimization: Optimize the ligand's geometry to find its lowest energy conformation.

-

Charge Calculation: Compute partial charges for the ligand atoms. This is a critical step for novel molecules not present in standard force fields.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.

-

Software: AutoDock, AutoDock Vina, and Glide are commonly used.

-

Methodology:

-

Grid Box Definition: Define a 3D grid box that encompasses the protein's active site or binding pocket. For AChE, this is the catalytic gorge. The grid size is typically set to be large enough to allow the ligand to move and rotate freely (e.g., 70x70x70 points with 0.375 Å spacing).

-

Docking Algorithm: Employ a search algorithm, such as the Lamarckian Genetic Algorithm, to explore possible binding poses of the ligand within the grid box.

-

Scoring and Ranking: The software calculates the binding energy (or a docking score) for multiple conformations (poses). The poses are then ranked, with the most negative binding energy indicating the most favorable predicted binding mode.

-

Analysis: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the OP and specific amino acid residues in the protein's active site.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

-

Software: GROMACS, AMBER, and CHARMM are standard packages.

-

Force Field: A force field is a set of parameters used to calculate the potential energy of the system. Common choices include AMBER, CHARMM, and GROMOS. A significant challenge is the parameterization of the OP ligand, as standard force fields often lack parameters for the phosphate ester group.

-

Ligand Parameterization: Tools like the CGenFF server or Python scripts (e.g., cgenff_charmm2gmx.py) are used to generate topology and parameter files for the ligand that are compatible with the chosen protein force field.[2] This often involves quantum mechanical calculations to derive accurate partial charges and bonded parameters.[3][4][5]

-

-

General MD Workflow (using GROMACS):

-

System Setup: Place the best-ranked protein-ligand complex from docking into a simulation box (e.g., a cubic box).

-

Solvation: Fill the box with water molecules (e.g., using the SPC/E or TIP3P water model) to simulate a physiological environment.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

-

Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or inappropriate geometries.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure to the desired level (e.g., 1 bar). This is typically done in two phases:

-

NVT Ensemble: Equilibrate the system at constant Number of particles, Volume, and Temperature.

-

NPT Ensemble: Equilibrate the system at constant Number of particles, Pressure, and Temperature.

-

-

Production Run: Run the main simulation for a desired length of time (e.g., 50-100 nanoseconds or longer) to collect trajectory data.

-

Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific intermolecular interactions over time.

-

Quantitative Data on OP-Protein Interactions

The interaction between chlorinated OPs and their protein targets can be quantified by various metrics, including binding energy from docking studies and inhibition constants from experimental assays.

Table 1: Molecular Docking Binding Energies of OPs with Target Proteins

Binding energy (ΔG) is the predicted free energy of binding from docking simulations, with more negative values indicating stronger affinity.

| Organophosphate | Target Protein | Binding Energy (kcal/mol) | Reference(s) |

| Chlorpyrifos | Human Acetylcholinesterase (AChE) | -4.70 | [6] |

| Chlorpyrifos-oxon | Human Butyrylcholinesterase (BChE) | -9.3 to -10.5 | [7][8] |

| Chlorpyrifos | Human α7-nAChR | -5.63 to -6.85 | [9][10] |

| Chlorpyrifos | Human α2-macroglobulin | -3.621 (kJ/mol) | [2] |

| Tetrachlorvinphos | Human Acetylcholinesterase (AChE) | -5.22 | [6] |

Table 2: In Vitro Inhibition of Cholinesterases by Chlorinated OPs

IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The bimolecular rate constant (kᵢ) measures the rate of enzyme inhibition.

| Inhibitor | Enzyme | Species | Inhibition Metric (Value) | Reference(s) |

| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | Human | kᵢ = 9.3 x 10⁶ M⁻¹ min⁻¹ | [7][8] |

| Chlorpyrifos-oxon | Butyrylcholinesterase (BChE) | Human | kᵢ = 1.67 x 10⁹ M⁻¹ min⁻¹ | [7][8] |

| Chlorpyrifos | Acetylcholinesterase (AChE) | Human | IC₅₀ = 0.12 µM | [11] |

| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | Rat (Neonate) | IC₅₀ = 17 nM | [9] |

| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | Rat (Adult) | IC₅₀ = 200 nM | [9] |

Signaling Pathways Affected by Chlorinated Organophosphates

While the primary toxic action of many OPs is through the disruption of cholinergic signaling, they also interfere with other crucial biological pathways.

Acetylcholinesterase Inhibition Pathway

This is the canonical pathway for acute OP toxicity. OPs irreversibly bind to the serine residue in the active site of AChE, preventing it from hydrolyzing acetylcholine. The resulting buildup of acetylcholine leads to continuous stimulation of muscarinic and nicotinic receptors.

References

- 1. mdpi.com [mdpi.com]

- 2. bioinformaticsreview.com [bioinformaticsreview.com]

- 3. Development of CHARMM compatible force field parameters and molecular dynamics simulations for the pesticide flupyradifurone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ks.uiuc.edu [ks.uiuc.edu]

- 5. mdpi.com [mdpi.com]

- 6. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]

- 7. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Effects of Oral Chlorpyrifos Exposure on Cholinesterase Activity and Muscarinic Receptor Binding in Neonatal and Adult Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of an organophosphate pesticide, quinalphos, on the hypothalamo-pituitary-gonadal axis in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Persistence and Breakdown of Chlorinated Organophosphates: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of chlorinated organophosphates (ClOPs), a class of compounds widely used as flame retardants and plasticizers. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the abiotic and biotic degradation processes, key intermediates, and the analytical methodologies used to study these compounds.

Introduction

Chlorinated organophosphates, including tris(2-chloroethyl) phosphate (TCEP), tris(1-chloro-2-propyl) phosphate (TCPP), and tris(1,3-dichloro-2-propyl) phosphate (TDCPP), are of increasing environmental concern due to their widespread detection in various environmental matrices and potential for adverse health effects. Understanding their persistence, mobility, and transformation in the environment is crucial for assessing their ecological risk and developing effective remediation strategies. This guide summarizes the current scientific understanding of the degradation pathways of these prominent ClOPs.

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the environmental fate of ClOPs.

Hydrolysis

The stability of ClOPs to hydrolysis is highly dependent on pH and temperature. Generally, these compounds are stable under acidic and neutral conditions but are susceptible to degradation under alkaline conditions. The hydrolysis of the phosphate ester bonds is a primary degradation mechanism.

Table 1: Hydrolysis Half-Lives of Selected Chlorinated Organophosphates

| Compound | pH | Temperature (°C) | Half-life | Reference |

| TCPP | 4 | 50 | > 5 days | Health Canada, 2015 |

| TCPP | 7 | 50 | > 5 days | Health Canada, 2015 |

| TCPP | 9 | 50 | > 5 days | Health Canada, 2015 |

| TDCPP | 4 | 50 | > 5 days | Health Canada, 2015 |

| TDCPP | 7 | 50 | > 5 days | Health Canada, 2015 |

| TDCPP | 9 | 50 | > 5 days | Health Canada, 2015 |

| TCEP | 13 | 20 | < 1 day | (Author, Year) |

| TDCPP | 13 | 20 | < 1 day | (Author, Year) |

Note: Data from various sources compiled for this guide. Specific citations should be consulted for detailed experimental conditions.

Photodegradation

Photodegradation, particularly in the presence of photosensitizers like titanium dioxide (TiO2), can be an effective pathway for the removal of ClOPs from aqueous environments. The process is typically initiated by the generation of highly reactive hydroxyl radicals (•OH) which attack the organic structure of the ClOPs.

Table 2: Photodegradation Kinetics of Selected Chlorinated Organophosphates

| Compound | Conditions | Rate Constant (k) | Half-life (t½) | Reference |

| TDCPP | UV/TiO2 | 0.0613 min⁻¹ | ~11.3 min | (ACS Agric. Sci. Technol. 2025) |

| TCPP | UV/TiO2 (001) | - | 95% removal in 360 min | (Taylor & Francis Online, 2021) |

| TCEP | UV/H2O2 | - | - | (ResearchGate, 2024) |

Note: Kinetic parameters are highly dependent on experimental conditions such as light intensity, catalyst concentration, and water matrix.

The photodegradation of ClOPs often proceeds through a series of hydroxylation, dehalogenation, and dealkylation steps, ultimately leading to the mineralization of the organic components to carbon dioxide and water, and the release of phosphate and chloride ions.

Biotic Degradation Pathways

Microbial degradation is a key process for the natural attenuation of ClOPs in soil and aquatic environments. A number of bacterial strains have been identified that can utilize these compounds as a source of carbon, phosphorus, or energy.

The primary mechanism of microbial degradation involves the enzymatic hydrolysis of the phosphoester bonds. This is often followed by the degradation of the resulting chlorinated alcohols.

Table 3: Microbial Degradation of Selected Chlorinated Organophosphates

| Compound | Microorganism | Degradation Time | Key Metabolites | Reference |

| TCEP | Sphingobium sp. strain TCM1 | - | Bis(2-chloroethyl) phosphate (BCEP), 2-chloroethyl phosphate (CEP), 2-chloroethanol | (PubMed, 2012) |

| TDCPP | Bacterial Consortia | 3 hours (20 µM) | 1,3-dichloro-2-propanol | (ResearchGate, 2013) |

| TCPP | Amycolatopsis sp. FT-1 | 100% removal (1.1 mg/L) | Diester and monoester products | (Request PDF, 2023) |

Biodegradation Pathway of TCEP

The biodegradation of TCEP by Sphingobium sp. strain TCM1 has been well-elucidated. It proceeds through a stepwise hydrolysis of the ester linkages.

Experimental Protocols

Abiotic Degradation Studies (Hydrolysis)

A representative protocol for assessing the hydrolysis of ClOPs is as follows:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) using appropriate buffer systems (e.g., acetate, phosphate, borate).

-

Spiking of ClOPs: Spike a known concentration of the target ClOP into each buffer solution.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling: Collect aliquots at predetermined time intervals.

-

Sample Preparation: Quench any further reaction and extract the remaining ClOP and any degradation products using a suitable solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracts using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of the parent compound and identify degradation products.

-

Data Analysis: Calculate the degradation rate constant and half-life assuming pseudo-first-order kinetics.

Biotic Degradation Studies

A general protocol for evaluating the microbial degradation of ClOPs in a liquid medium is outlined below:

-

Preparation of Mineral Salt Medium: Prepare a sterile mineral salt medium lacking a phosphorus source.

-

Inoculation: Inoculate the medium with a pure or mixed microbial culture.

-

Addition of ClOP: Add a known concentration of the target ClOP as the sole phosphorus source.

-

Incubation: Incubate the cultures under controlled conditions (e.g., temperature, shaking).

-

Sampling: Aseptically collect samples at regular intervals.

-

Analysis: Monitor the disappearance of the parent ClOP and the formation of metabolites using LC-MS/MS or a similar technique. Cell growth can be monitored by measuring optical density.

-

Identification of Metabolites: Identify intermediate and final degradation products to elucidate the metabolic pathway.

Analytical Methods

The accurate quantification of ClOPs and their degradation products in environmental samples is essential for fate and transport studies. The most common analytical techniques employed are GC-MS and LC-MS/MS due to their high sensitivity and selectivity.

Sample Preparation: A crucial step in the analysis is the extraction and clean-up of the target analytes from the sample matrix. Solid-phase extraction (SPE) is a widely used technique for aqueous samples.

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of thermally stable and volatile ClOPs.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and is particularly useful for the analysis of more polar degradation products without the need for derivatization.

Conclusion

The environmental fate of chlorinated organophosphates is governed by a complex interplay of abiotic and biotic degradation processes. While generally resistant to hydrolysis under neutral environmental conditions, they can be degraded through photolysis and, significantly, by microbial activity. The primary degradation pathways involve the cleavage of the phosphate ester bonds, leading to the formation of chlorinated alcohols and corresponding phosphate derivatives. Further research is needed to fully understand the environmental risks posed by the parent compounds and their degradation products, and to develop effective remediation technologies.

The Untapped Arsenal: A Technical Guide to the Discovery of Naturally Occurring Chlorinated Organophosphate Compounds

For Immediate Release

A deep dive into the biosynthetic capabilities of soil-dwelling bacteria, particularly of the genus Streptomyces, suggests the existence of a novel class of naturally occurring chlorinated organophosphate compounds. While no such molecule has been definitively isolated and characterized to date, the convergence of known metabolic pathways for both organophosphate and chlorinated natural product biosynthesis within these microorganisms presents a compelling case for their existence. This technical guide outlines the scientific basis for this hypothesis and provides a roadmap for the discovery, isolation, and characterization of these promising, yet-elusive, bioactive molecules for researchers, scientists, and drug development professionals.

The quest for novel therapeutic agents is a perpetual challenge in drug discovery. Nature, with its vast and diverse chemical repertoire, remains a premier source of inspiration and innovation. Among the myriad of natural products, organophosphates and chlorinated compounds have independently yielded molecules with profound biological activities. Organophosphates are renowned for their potent enzyme inhibition, particularly as insecticides targeting acetylcholinesterase.[1][2][3] Concurrently, chlorinated natural products, produced by a variety of organisms, exhibit a wide range of bioactivities, including antibiotic and anticancer properties.[1][4] The hypothetical convergence of these two functionalities into a single, naturally occurring molecule—a chlorinated organophosphate—opens up a new frontier for chemical and therapeutic exploration.

The Case for Streptomyces as a Prime Candidate

The genus Streptomyces is a wellspring of bioactive secondary metabolites, responsible for approximately two-thirds of the world's antibiotics.[5] Crucially, these filamentous bacteria are known to possess the distinct biosynthetic machinery for both organophosphate and chlorinated compound production.

For instance, Streptomyces antibioticus has been identified as the source of the naturally occurring organophosphate insecticides CGA 134735 and CGA 134736.[6][7] Although these specific compounds are not chlorinated, their discovery confirms the genetic and metabolic capacity of Streptomyces to synthesize the core organophosphate scaffold.[6][7]

Furthermore, extensive research has demonstrated the remarkable ability of various Streptomyces species to incorporate chlorine into complex organic molecules.[1] Strains such as Streptomyces sp. MST-144321 have been identified as "prolific producers of chlorinated metabolites," yielding a diverse array of chlorinated depsipeptides, indolocarbazoles, and anthrabenzoxocinones.[1][8] The presence of halogenase enzymes and the genetic blueprints for their synthesis within these bacteria provide the essential tools for chlorination.[1]

Given that Streptomyces species possess both the metabolic pathways to produce organophosphates and the enzymatic machinery for chlorination, it is scientifically plausible that under specific environmental or genetic conditions, these pathways could intersect, leading to the biosynthesis of chlorinated organophosphate compounds.

Quantitative Data Summary

As no naturally occurring chlorinated organophosphate compounds have been discovered, quantitative data is not available. The following tables summarize key data for representative, non-chlorinated, naturally occurring organophosphates and a selection of chlorinated natural products from Streptomyces, illustrating the foundation for the search for their chlorinated organophosphate counterparts.

Table 1: Naturally Occurring Organophosphate Insecticides from Streptomyces antibioticus

| Compound Name | Producing Organism | Molecular Formula | Key Bioactivity | IC50 (M) for Acetylcholinesterase |

| CGA 134,736 | Streptomyces antibioticus DMS 1951 | C10H13O5P | Acetylcholinesterase Inhibitor | 0.7 - 5.7 x 10⁻⁷ |

| CGA 134,735 | Streptomyces antibioticus DMS 1951 | C9H11O5P | Acetylcholinesterase Inhibitor | 0.7 - 5.7 x 10⁻⁷ |

Data sourced from a 2019 mini-review on cyclophostin and related compounds.[6]

Table 2: Representative Chlorinated Natural Products from Streptomyces Species

| Compound Class | Example Compound | Producing Organism | Key Bioactivity |

| Depsipeptide | Svetamycin | Streptomyces sp. MST-144321 | Not specified |

| Indolocarbazole | Borregomycin | Streptomyces sp. MST-144321 | Not specified |

| Aromatic Polyketide | Anthrabenzoxocinone | Streptomyces sp. MST-144321 | Not specified |

Data sourced from a 2021 study on chlorinated metabolites from Streptomyces sp. MST-144321.[1]

Experimental Protocols for Discovery and Characterization

The search for these novel compounds requires a systematic and multi-faceted approach, leveraging established methodologies in microbiology, natural product chemistry, and analytical sciences.

Isolation of Streptomyces from Diverse Soil Habitats

A modified integrated approach for the isolation of Streptomyces from various soil habitats can enhance the discovery of novel strains with unique biosynthetic capabilities.

-

Sample Collection and Pretreatment: Collect soil samples from diverse and underexplored environments. Air-dry and crush the samples, followed by pretreatment with calcium carbonate and incubation on a rotary shaker to select for spore-forming actinomycetes.

-

Selective Culture: Employ the standard serial dilution plate technique on starch casein agar (SCA) supplemented with antifungal and antibacterial agents (e.g., nystatin at 50 µg/ml and ampicillin at 5 µg/ml) to inhibit the growth of fungi and non-actinomycete bacteria.

-

Incubation and Morphological Identification: Incubate plates at 28–30°C for 7 days. Identify potential Streptomyces colonies based on their characteristic morphology (dry, chalky, and often pigmented with aerial and substrate mycelia).

Cultivation and Extraction of Secondary Metabolites

-

Fermentation: Cultivate promising Streptomyces isolates in a suitable liquid medium (e.g., ISP-2 broth) under optimal conditions for secondary metabolite production (typically 28-30°C with shaking for 7-14 days).

-

Solvent Extraction: Separate the mycelial biomass from the culture broth by centrifugation. Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate or butanol to capture a broad range of metabolites.

-

Concentration: Concentrate the organic extracts under reduced pressure to yield a crude extract for further analysis.

Chromatographic Fractionation and High-Throughput Screening

-

Initial Fractionation: Subject the crude extract to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions using semi-preparative or analytical HPLC with a reversed-phase column (e.g., C18) and a gradient elution system (e.g., water-acetonitrile or water-methanol).

-

LC-MS Guided Screening: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the fractions. Screen for masses and isotopic patterns consistent with the presence of both phosphorus and chlorine atoms. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) is a key indicator.

Structure Elucidation of Novel Compounds

-

High-Resolution Mass Spectrometry (HR-MS): Obtain the accurate mass and elemental composition of the purified compounds to confirm the presence of phosphorus and chlorine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilize a suite of 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the chemical structure, including the connectivity of atoms and stereochemistry.

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Visualizing the Path Forward: Experimental and Logical Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key workflows in the discovery and characterization of naturally occurring chlorinated organophosphates.

Caption: Experimental workflow for the discovery of novel chlorinated organophosphates.

Caption: Logical relationship supporting the hypothesis of chlorinated organophosphate biosynthesis.

Future Directions and Potential Signaling Pathways

The discovery of a naturally occurring chlorinated organophosphate would be a significant scientific breakthrough, opening new avenues for research and development. The primary biological target of such compounds is likely to be acetylcholinesterase, given the known activity of synthetic organophosphates. However, the addition of chlorine could modulate this activity, potentially leading to increased potency, selectivity, or novel modes of action.

Beyond acetylcholinesterase inhibition, these compounds could interact with other cellular signaling pathways. The structural diversity of natural products often translates into a wider range of biological targets compared to their synthetic counterparts. Potential areas of investigation for the biological activity of novel chlorinated organophosphates include:

-

Anticancer Pathways: Many chlorinated natural products exhibit cytotoxic effects against cancer cell lines. The organophosphate moiety could enhance this activity or introduce novel mechanisms of cell death.

-

Antibacterial and Antifungal Activity: The combination of a phosphate ester and chlorine could disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

-

Neurological Signaling: Beyond acetylcholinesterase, these compounds could modulate other neurotransmitter systems or ion channels in the central and peripheral nervous systems.

The following diagram illustrates a hypothetical signaling pathway for a discovered chlorinated organophosphate, focusing on its potential primary and secondary effects.

Caption: Hypothetical signaling pathway of a chlorinated organophosphate.

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorinated metabolites from Streptomyces sp. highlight the role of biosynthetic mosaics and superclusters in the evolution of chemical diversity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Isolation and characterization of Streptomyces bacteriophages and Streptomyces strains encoding biosynthetic arsenals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Chemistry and Biology of Cyclophostin, the Cyclipostins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of Chlorinated Organophosphate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of chlorinated organophosphate esters (OPEs). These compounds, widely used as flame retardants and plasticizers, are of increasing interest to the scientific community due to their environmental persistence and potential toxicological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated toxicological pathways to support research and development activities.

Physicochemical Data of Common Chlorinated Organophosphate Esters

The following tables summarize key physicochemical properties of several widely studied chlorinated OPEs. These parameters are crucial for understanding their environmental fate, transport, and bioavailability.

Table 1: Identification of Selected Chlorinated Organophosphate Esters

| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Tris(2-chloroethyl) phosphate | TCEP | 115-96-8 | C6H12Cl3O4P | 285.49 |

| Tris(1-chloro-2-propyl) phosphate | TCIPP | 13674-84-5 | C9H18Cl3O4P | 327.57 |

| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | 13674-87-8 | C9H15Cl6O4P | 430.91 |

| Tris(2,3-dichloropropyl) phosphate | TDCPP | 78-43-3 | C9H15Cl6O4P | 430.91 |

Table 2: Physicochemical Properties of Selected Chlorinated Organophosphate Esters

| Compound | Vapor Pressure (Pa) at 25°C | Water Solubility (mg/L) at 25°C | log Kow | log Koa | Henry's Law Constant (Pa·m³/mol) |

| TCEP | 0.001 - 0.02 | 7000 - 7820[1] | 1.44 - 1.76 | 7.42 | 0.0003 - 0.001 |

| TCIPP | 0.0005 - 0.004 | 1600 | 2.59 - 3.49 | 8.03 - 9.0 | 0.0001 - 0.0008 |

| TDCIPP | 0.000002 - 0.0005 | 5 - 50 | 3.58 - 4.63 | 9.0 - 10.5 | 0.00001 - 0.0003 |

| TDCPP | 0.000002 - 0.0005 | 5 - 50 | 3.58 - 4.63 | 9.0 - 10.5 | 0.00001 - 0.0003 |

Experimental Protocols for Determining Physicochemical Properties

The following are summaries of standard methodologies for determining key physicochemical properties, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Water Solubility (OECD Guideline 105)[2][3][4][5][6][7][8]

This guideline describes two primary methods for determining the water solubility of chemical substances: the Column Elution Method and the Flask Method.

a) Column Elution Method (for solubilities < 10 mg/L):

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

-

Apparatus: Temperature-controlled column, precision pump, analytical instrument for concentration measurement (e.g., HPLC, GC-MS).

-

Procedure:

-

Prepare the column by coating the support material with the test substance.

-

Pump water through the column at a low flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of the test substance in each fraction.

-

Continue until the concentration reaches a stable plateau. The average of the plateau concentrations is taken as the water solubility.

-

b) Flask Method (for solubilities > 10 mg/L):

-

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined.

-

Apparatus: Temperature-controlled shaker or stirrer, centrifuge, analytical instrument for concentration measurement.

-

Procedure:

-

Add an excess of the test substance to a flask containing purified water.

-

Agitate the flask at a constant temperature for a period determined by a preliminary test to be sufficient to reach equilibrium (typically 24-48 hours).

-

Allow the mixture to settle, or centrifuge to separate the undissolved substance.

-

Carefully withdraw an aliquot of the clear aqueous phase.

-

Analyze the concentration of the test substance in the aliquot.

-

Vapor Pressure (OECD Guideline 104)[3][6][9][10][11][12]

This guideline outlines several methods for determining the vapor pressure of a substance. The choice of method depends on the expected vapor pressure range. The static and dynamic methods are commonly used.

a) Static Method:

-

Principle: The vapor pressure of a substance at a given temperature is measured directly in a closed system at equilibrium.

-

Apparatus: A constant temperature bath, a sample cell connected to a pressure measuring device (manometer).

-

Procedure:

-

A small amount of the sample is placed in the sample cell.

-

The cell is evacuated to remove air and then sealed.

-

The cell is brought to the desired temperature in the constant temperature bath.

-

The pressure inside the cell is measured once equilibrium is established.

-

b) Dynamic Method (Cottrell's Method):

-

Principle: The boiling temperature of the substance at a specific pressure is determined.

-

Apparatus: A boiling flask with a Cottrell pump, a condenser, a pressure regulation and measurement system, and a temperature sensor.

-

Procedure:

-

The substance is heated in the boiling flask under a controlled pressure.

-

The Cottrell pump ensures that the thermometer is bathed in vapor that is in equilibrium with the boiling liquid.

-

The temperature at which the substance boils at the set pressure is recorded.

-

The experiment is repeated at different pressures to obtain a vapor pressure curve.

-

Partition Coefficient (log Kow) (OECD Guidelines 107, 117, 123)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. Several methods are available for its determination.

a) Shake Flask Method (OECD 107):

-

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both phases is then measured.

-

Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrument for concentration measurement.

-

Procedure:

-

Prepare a solution of the test substance in either pre-saturated n-octanol or pre-saturated water.

-

Place known volumes of the solution and the other solvent in a separatory funnel.

-

Shake the funnel for a predetermined time to allow for partitioning.

-

Allow the phases to separate, using a centrifuge if necessary.

-

Determine the concentration of the test substance in both the n-octanol and water phases.

-

Calculate Kow as the ratio of the concentration in n-octanol to the concentration in water.

-

b) HPLC Method (OECD 117): [2][3][4][5]

-

Principle: This method estimates log Kow based on the retention time of the substance on a reverse-phase high-performance liquid chromatography (HPLC) column. The retention time is correlated with the known log Kow values of reference compounds.

-

Apparatus: HPLC system with a reverse-phase column (e.g., C18), UV detector.

-

Procedure:

-

A series of reference compounds with known log Kow values are injected into the HPLC system to create a calibration curve of retention time versus log Kow.

-

The test substance is then injected under the same conditions.

-

The retention time of the test substance is measured.

-

The log Kow of the test substance is determined by interpolation from the calibration curve.

-

Signaling Pathways and Experimental Workflows

Chlorinated OPEs have been associated with various toxicological effects, primarily neurotoxicity and reproductive toxicity. The Adverse Outcome Pathway (AOP) framework is a useful tool for understanding the mechanistic links between a molecular initiating event (MIE) and an adverse outcome.

Neurotoxicity Signaling Pathway

A key concern with organophosphates is their potential for neurotoxicity. While the primary mechanism for some organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), some chlorinated OPEs may exert their neurotoxic effects through other pathways.

Reproductive Toxicity Signaling Pathway: Androgen Receptor Antagonism

Several chlorinated OPEs have been shown to act as androgen receptor (AR) antagonists, which can disrupt normal male reproductive development.

Experimental Workflow: Zebrafish Developmental Neurotoxicity Assay

The zebrafish (Danio rerio) is a powerful in vivo model for assessing developmental neurotoxicity. The following workflow outlines a typical screening assay.

Experimental Workflow: In Vitro Androgen Receptor Competitive Binding Assay[13][15][16][17][18][19][20][21]

This in vitro assay is used to determine if a chemical can bind to the androgen receptor, which is a key molecular initiating event for endocrine disruption.

References

Quantum Chemical Insights into the Stability of Chlorinated Organophosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical calculations in determining the stability of chlorinated organophosphate compounds. Organophosphates, a critical class of molecules in both agriculture and pharmacology, are often halogenated to modulate their activity and persistence. Understanding the stability of these chlorinated variants is paramount for predicting their environmental fate, designing more effective and safer compounds, and developing robust degradation strategies. This document provides a summary of key stability parameters derived from computational studies, details the underlying theoretical and experimental methodologies, and visualizes crucial workflows and reaction pathways.

Core Stability Parameters: A Quantitative Overview

The stability of chlorinated organophosphates is fundamentally governed by the strength of their chemical bonds and the energy barriers associated with their degradation pathways. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful means to quantify these parameters. The following tables summarize key calculated values for representative chlorinated organophosphates, offering a comparative look at their intrinsic stabilities.

Table 1: Calculated Bond Dissociation Energies (BDEs) of Key Bonds in Selected Chlorinated Organophosphates

| Compound | Bond | BDE (kcal/mol) | Computational Method | Reference |

| Dichlorvos | P-O (vinyl) | 75.2 | G3(MP2)-RAD | [1] |

| C-Cl | 81.5 | G4 | [2] | |

| Chlorpyrifos | P-O (pyridyl) | 88.9 | BMK/6-311+G(d,p) | [1] |

| P=S | 102.3 | M06-2X/6-311++G(d,p) | [1] | |

| Paraoxon-ethyl | P-O (aryl) | 92.4 | G3(MP2)-RAD | [1] |

Note: BDE values can vary depending on the specific computational method and basis set used.

Table 2: Calculated Activation Energies (Ea) for Degradation Pathways of Selected Chlorinated Organophosphates

| Compound | Degradation Pathway | Ea (kcal/mol) | Computational Method | Reference |

| Dichlorvos | Alkaline Hydrolysis (SN2 at P) | 18.5 | B3LYP/6-311++G(d,p) | [3] |

| Chlorpyrifos | Alkaline Hydrolysis (SN2 at P) | 21.2 | B3LYP/6-31+G(d) with PCM | [4] |

| Triazophos | Thermal Decomposition (initial step) | 45.7 | B3LYP/6-31G(d) | [2] |

Note: Activation energies are sensitive to the reaction mechanism, solvent effects, and the level of theory employed.

Methodologies: The Foundation of a Robust Analysis

The quantitative data presented above are the result of rigorous computational and experimental protocols. A clear understanding of these methods is essential for interpreting the results and designing new studies.

Quantum Chemical Calculations

The primary tool for investigating the stability of these molecules at the atomic level is quantum chemistry. The general workflow for such a study is outlined below.

A prevalent and effective method for these calculations is Density Functional Theory (DFT) . A common choice of functional is B3LYP, often paired with a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost. For higher accuracy in energy calculations, composite methods like G3 and G4 are often employed.[2] To model reactions in solution, a Polarizable Continuum Model (PCM) is frequently used to account for solvent effects.

Detailed Protocol for DFT Calculation of Hydrolysis Activation Energy:

-

Model System Construction: The chlorinated organophosphate and the attacking nucleophile (e.g., a hydroxide ion and a water molecule for alkaline hydrolysis) are placed in proximity within the input file for the quantum chemistry software (e.g., Gaussian, ORCA).

-

Geometry Optimization: The geometries of the reactant complex, the transition state, and the product complex are fully optimized. For the transition state search, methods like the Berny algorithm are typically used.

-

Frequency Calculation: A vibrational frequency analysis is performed for each optimized structure. A true minimum (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculation: The electronic energies of the optimized structures are calculated. The activation energy is then determined as the difference in energy between the transition state and the reactant complex. Zero-point vibrational energy (ZPVE) corrections are typically included.

Experimental Protocols for Stability Assessment

Experimental studies are crucial for validating computational predictions and providing real-world context. The stability of chlorinated organophosphates is often assessed through degradation kinetics experiments.

Detailed Protocol for Experimental Determination of Hydrolysis Rate:

-

Solution Preparation: A stock solution of the chlorinated organophosphate in a suitable organic solvent (e.g., acetonitrile) is prepared. This is then diluted in buffered aqueous solutions of varying pH (e.g., 4, 7, and 9) to the desired concentration.[5]

-

Incubation: The aqueous solutions are incubated at a constant temperature in a temperature-controlled water bath or incubator. Aliquots are withdrawn at specific time intervals.[5]

-

Sample Analysis: The concentration of the remaining organophosphate in each aliquot is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry).[6]

-

Kinetic Analysis: The natural logarithm of the concentration is plotted against time. For a first-order reaction, this will yield a straight line, the slope of which is the negative of the rate constant (k). The half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / k.

Degradation Pathways: A Mechanistic View

Quantum chemical calculations not only provide quantitative data but also offer detailed insights into the mechanisms of degradation. A common degradation pathway for chlorinated organophosphates is hydrolysis, which can be initiated by nucleophilic attack on the phosphorus center.

In alkaline hydrolysis, a hydroxide ion acts as the nucleophile, attacking the electrophilic phosphorus atom. This proceeds through a pentavalent transition state, leading to the cleavage of a P-O or P-S bond and the departure of the leaving group.[4] The presence of chlorine atoms on the leaving group can influence its stability and thus the overall rate of the reaction.

Conclusion

Quantum chemical calculations offer an indispensable toolkit for understanding and predicting the stability of chlorinated organophosphates. By providing quantitative data on bond strengths and reaction barriers, these computational methods enable a deeper understanding of degradation mechanisms and facilitate the rational design of new molecules with desired stability profiles. When coupled with experimental validation, this approach provides a robust framework for assessing the environmental impact and therapeutic potential of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ukm.my [ukm.my]

- 6. scispace.com [scispace.com]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Chlorinated Organophosphate Pesticides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of chlorinated organophosphate pesticides using High-Performance Liquid Chromatography (HPLC). The information herein is intended to guide researchers, scientists, and professionals in drug development in establishing robust and reliable analytical methods for the detection and quantification of these compounds in various matrices.

Introduction

Chlorinated organophosphate pesticides are a class of insecticides widely used in agriculture to protect crops from pest infestation. Due to their potential toxicity and persistence in the environment, sensitive and specific analytical methods are required to monitor their presence in food, water, and biological samples. HPLC offers a powerful and versatile platform for the analysis of these compounds, providing excellent separation and quantification capabilities. This document outlines various HPLC methods, sample preparation techniques, and quantitative data for a range of chlorinated organophosphate pesticides.

Experimental Protocols

This section details the experimental procedures for the analysis of chlorinated organophosphates by HPLC, covering sample preparation and chromatographic conditions.

Sample Preparation

The choice of sample preparation method depends on the matrix and the specific analytes of interest. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Protocol 2.1.1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and pre-concentration of chlorinated organophosphates from water samples.

Materials:

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Deionized water

-

Sample filtration apparatus (0.45 µm filter)

-

Vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

-

Loading: Pass 100-500 mL of the filtered water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes.

-

Elution: Elute the retained analytes with 5-10 mL of a suitable organic solvent, such as acetonitrile or ethyl acetate.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

Protocol 2.1.2: QuEChERS for Fruit and Vegetable Samples

This protocol provides a rapid and efficient method for the extraction of chlorinated organophosphates from solid food matrices.

Materials: